molecular formula C15H19ClN4S B14464831 Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- CAS No. 72041-72-6

Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)-

Cat. No.: B14464831
CAS No.: 72041-72-6
M. Wt: 322.9 g/mol
InChI Key: KWRUXMOZYOKKBF-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a tert-butyl group, a chlorinated tolyl group, and a thiazolyl group, making it a unique and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the chlorinated tolyl and thiazolyl derivatives, followed by their coupling with a guanidine precursor under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated tolyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- would depend on its specific application. In general, guanidines can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent modifications. The pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Guanidine derivatives: Other guanidine compounds with different substituents.

    Tolyl derivatives: Compounds containing the tolyl group.

    Thiazolyl derivatives: Compounds containing the thiazolyl group.

Uniqueness

Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.

Properties

CAS No.

72041-72-6

Molecular Formula

C15H19ClN4S

Molecular Weight

322.9 g/mol

IUPAC Name

2-tert-butyl-1-(3-chloro-2-methylphenyl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C15H19ClN4S/c1-10-11(16)6-5-7-12(10)18-13(20-15(2,3)4)19-14-17-8-9-21-14/h5-9H,1-4H3,(H2,17,18,19,20)

InChI Key

KWRUXMOZYOKKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=NC(C)(C)C)NC2=NC=CS2

Origin of Product

United States

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